molecular formula C7H7F2N B1318772 2,3-Difluoro-4-methylaniline CAS No. 886503-79-3

2,3-Difluoro-4-methylaniline

Cat. No.: B1318772
CAS No.: 886503-79-3
M. Wt: 143.13 g/mol
InChI Key: HMDHQYKNBZEFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-methylaniline is an organic compound with the molecular formula C7H7F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 4th position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-methylaniline typically involves the fluorination of 4-methylaniline. One common method is the electrophilic aromatic substitution reaction, where 4-methylaniline is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the process might begin with the nitration of toluene to produce nitrotoluene, followed by reduction to toluidine, and subsequent fluorination . The use of catalysts such as aluminum chloride (AlCl3) can enhance the efficiency of these reactions.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroquinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

2,3-Difluoro-4-methylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-methylaniline exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to certain enzymes or receptors. This can lead to the modulation of biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

    2,4-Difluoroaniline: Another fluorinated aniline derivative with fluorine atoms at the 2nd and 4th positions.

    2-Fluoro-4-methylaniline: A compound with a single fluorine atom at the 2nd position and a methyl group at the 4th position.

Comparison: 2,3-Difluoro-4-methylaniline is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical reactivity and physical properties compared to its analogs. For instance, the presence of two fluorine atoms can enhance its electron-withdrawing effects, making it more reactive in certain substitution reactions .

Properties

IUPAC Name

2,3-difluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDHQYKNBZEFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590702
Record name 2,3-Difluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886503-79-3
Record name 2,3-Difluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.